molecular formula C9H11N3O B13688322 1-(2-Aminopyridin-3-yl)pyrrolidin-2-one

1-(2-Aminopyridin-3-yl)pyrrolidin-2-one

Cat. No.: B13688322
M. Wt: 177.20 g/mol
InChI Key: PVKHTQBCVYBDRJ-UHFFFAOYSA-N
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Description

1-(2-Aminopyridin-3-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are γ-lactams. These compounds are known for their diverse biological activities and functional properties. The structure of this compound consists of a pyrrolidin-2-one ring attached to a 2-aminopyridine moiety, making it a unique and versatile molecule in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 1-(2-Aminopyridin-3-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also lead to the formation of pyrrolidin-2-ones . Industrial production methods often involve the use of specific oxidants and additives to achieve high selectivity and yield .

Chemical Reactions Analysis

1-(2-Aminopyridin-3-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents employed .

Scientific Research Applications

1-(2-Aminopyridin-3-yl)pyrrolidin-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Aminopyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various proteins and enzymes, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(2-Aminopyridin-3-yl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol derivatives. These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its combination of the pyrrolidin-2-one ring with the 2-aminopyridine moiety, which imparts distinct properties and reactivity .

Similar compounds include:

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

1-(2-aminopyridin-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H11N3O/c10-9-7(3-1-5-11-9)12-6-2-4-8(12)13/h1,3,5H,2,4,6H2,(H2,10,11)

InChI Key

PVKHTQBCVYBDRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(N=CC=C2)N

Origin of Product

United States

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